Distearyl thiodipropionate

Catalog No.
S8082734
CAS No.
31852-10-5
M.F
C42H82O4S
M. Wt
683.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Distearyl thiodipropionate

CAS Number

31852-10-5

Product Name

Distearyl thiodipropionate

IUPAC Name

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate

Molecular Formula

C42H82O4S

Molecular Weight

683.2 g/mol

InChI

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

PWWSSIYVTQUJQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC

Solubility

In water, 6.8X10-7 mg/L at 25 °C (est)
Insoluble in water
Water solubility: <0.001 g/L at 20 °C
Very soluble in benzene and olefin polymeres

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC

Polymer Stabilization:

DSTDP is a well-established industrial antioxidant, and researchers often incorporate it into polymers to study their degradation processes. ChemicalBook: Its role here is to slow down the breakdown of the polymer caused by heat, light, or oxygen exposure. This allows researchers to observe the inherent properties of the polymer itself for a longer duration. For instance, studies investigating the mechanical performance of new polymers under oxidative stress might utilize DSTDP to maintain material integrity during testing.

Distearyl thiodipropionate is a thioester derivative of thiodipropionic acid, characterized by its molecular formula C42H82O4SC_{42}H_{82}O_4S and a molecular weight of approximately 683.16 g/mol. This compound appears as a white to yellowish solid and is primarily recognized for its role as an antioxidant and ultraviolet stabilizer in various industrial applications, including cosmetics, plastics, rubbers, and adhesives . It functions by preventing oxidative degradation of materials, thereby enhancing their stability and longevity.

, including:

  • Oxidation: This reaction can lead to the formation of hydroperoxides, which are detrimental to polymers.
  • Reduction: It can react with free radicals, neutralizing them and preventing oxidative damage.
  • Substitution: The thioester group can participate in nucleophilic substitution reactions, contributing to its reactivity in various formulations.

These reactions are critical for its functionality as an antioxidant, particularly in polymer stabilization.

In biological systems, distearyl thiodipropionate exhibits significant antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative stress. Its mechanism involves:

  • Targeting Free Radicals: By neutralizing reactive oxygen species, it mitigates potential cellular damage.
  • UV Protection: It serves as a UV stabilizer in cosmetic formulations, protecting skin from UV-induced oxidative damage .

The compound's lipophilic nature allows it to integrate into lipid-rich environments, such as cell membranes, enhancing its protective effects against oxidative stress.

Distearyl thiodipropionate is synthesized through a multi-step process involving:

  • Mixing: Hydrogen sulfide is combined with lower acrylate esters (e.g., methyl acrylate) in the presence of a weak base amine catalyst and a polar solvent.
  • Rectification: The mixture is subjected to rectification to isolate the lower thiodipropionate diester.
  • Transesterification: This diester is then reacted with higher aliphatic alcohols under specific conditions (temperature and pressure) to form distearyl thiodipropionate.
  • Fractionation: Finally, fractionation is performed to purify the product .

This method is noted for its efficiency, low cost, and energy consumption.

Distearyl thiodipropionate finds extensive applications across various industries:

  • Cosmetics: Used as an emulsifier and stabilizer in skincare products to enhance moisture retention and product stability.
  • Plastics and Rubbers: Acts as an antioxidant to improve the durability and aging resistance of polymer materials.
  • Automobile Coatings: Incorporated into cathodic electrodeposition coatings to reduce yellowing and prevent delamination due to environmental exposure .

Distearyl thiodipropionate belongs to a class of compounds derived from thiodipropionic acid. Other similar compounds include:

  • Dilauryl thiodipropionate
  • Dicetyl thiodipropionate
  • Dimyristyl thiodipropionate
  • Ditridecyl thiodipropionate

Comparison Table

CompoundMolecular FormulaKey Features
Distearyl thiodipropionateC42H82O4SC_{42}H_{82}O_4SEffective antioxidant; used in cosmetics and coatings
Dilauryl thiodipropionateC24H50O4SC_{24}H_{50}O_4SCommonly used in personal care products
Dicetyl thiodipropionateC36H74O4SC_{36}H_{74}O_4SSimilar antioxidant properties; used in plastics
Dimyristyl thiodipropionateC30H62O4SC_{30}H_{62}O_4SEffective in rubber applications
Ditridecyl thiodipropionateC42H86O4SC_{42}H_{86}O_4SUsed for high-performance applications

Uniqueness

Distearyl thiodipropionate is unique due to its longer carbon chain length compared to some similar compounds, which enhances its solubility in non-polar solvents and improves its efficacy as an antioxidant in various formulations. Its specific application in automotive coatings also sets it apart from other derivatives that may not be utilized in such contexts .

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid
White solid; [Hawley] White paste; [MSDSonline]

Color/Form

White flakes
Crystals

XLogP3

18.2

Hydrogen Bond Acceptor Count

5

Exact Mass

682.59338227 g/mol

Monoisotopic Mass

682.59338227 g/mol

Boiling Point

BP: 250 °C at 1 mm Hg
Boiling Point: >300 °C; decomposes at 300 °C

Heavy Atom Count

47

Density

1.027 g/cu cm at 25 °C

Decomposition

When heated to decomposition it emits toxic vapors of /sulfur oxides/.

Melting Point

61 °C

UNII

B40A12D0GL

Vapor Pressure

4.95X10-8 mm Hg at 20 °C

Absorption Distribution and Excretion

...LAURYL THIODIPROPIONATE IS ABSORBED FROM INTESTINAL TRACT OF DOG, RABBITS, AND RAT, & A LARGE PART IS ELIMINATED FROM THE BODY BY KIDNEYS, AS THIODIPROPIONIC ACID. WITH THE SAME ANIMALS /DISTEARYL THIODIPROPIONATE/...APPEAR/S/ TO BE ABSORBED WITH GREAT DIFFICULTY...ALTHOUGH SOME APPEARS IN URINE GREATER PART...IN FECES.

Metabolism Metabolites

Dilauryl thiodipropionate (DLTDP), dicetyl thiodipropionate, dimyristyl thiodipropionate, distearyl thiodipropionate, and ditridecyl thiodipropionate are dialkyl esters of their respective alcohols and thiodipropionic acid (TDPA) used in cosmetics. Ingested DLTDP was excreted in the urine as TDPA. Single-dose acute oral and parenteral studies and subchronic and chronic repeated dose oral studies did not suggest significant toxicity. Neither DLTDP nor TDPA was irritating to animal skin or eyes and they were not sensitizers. TDPA was neither a teratogen nor a reproductive toxicant. Genotoxicity studies were negative for TDPA and DLTDP. Clinical testing demonstrated some evidence of irritation but no sensitization or photosensitization. The Cosmetic Ingredient Review Expert Panel considered that the data from DLTDP reasonably may be extrapolated to the other dialkyl esters and concluded that these ingredients were safe for use in cosmetic products that are formulated to be nonirritating.

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS; PET; PA
Plastics -> Antioxidants
Cosmetics -> Antioxidant

Methods of Manufacturing

PROBABLY BY REACTION OF STEARYL ACRYLATE WITH HYDROGEN SULFIDE

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester: ACTIVE

Dates

Modify: 2023-11-23

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